Deacetyl asperulosidic acid methyl ester

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (1S,4aS,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O11/c1-25-15(24)7-5-26-16(10-6(3-18)2-8(20)11(7)10)28-17-14(23)13(22)12(21)9(4-19)27-17/h2,5,8-14,16-23H,3-4H2,1H3/t8-,9+,10+,11-,12+,13-,14+,16-,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGPLSDARZNMCW-FCVLBCLDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

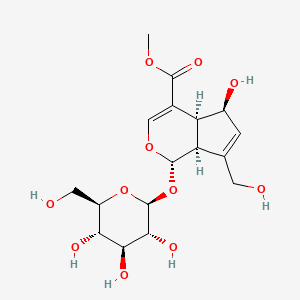

COC(=O)C1=COC(C2C1C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1[C@H](C=C2CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Deacetyl Asperulosidic Acid Methyl Ester: Phytochemical Profiling, Biosynthetic Origin, and Technical Isolation Strategies

Executive Technical Summary

Deacetyl asperulosidic acid methyl ester (DAAME) is a bioactive iridoid glycoside (C₁₇H₂₄O₁₁, MW 404.[1][2]37) predominantly distributed within the Rubiaceae family.[3] Functioning as a chemotaxonomic marker and a pharmacologically active agent, DAAME exhibits significant analgesic, anti-inflammatory, and hypoglycemic properties. Unlike its acetylated counterpart (asperulosidic acid), DAAME possesses a free hydroxyl group at the C-10 position, a structural feature critical for its specific interaction with ATP-sensitive K+ channels in nociceptive pathways.

This technical guide provides a rigorous analysis of DAAME’s natural distribution, delineates its biosynthetic origin via the MEP pathway, and establishes a validated protocol for its extraction and quantification from primary botanical sources like Morinda citrifolia (Noni) and Hedyotis diffusa.

Chemical Profile & Stability[4]

-

IUPAC Name: Methyl (1S,4aS,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate[1][2]

-

Physical State: White crystalline powder or needles.

-

Solubility: Highly soluble in water, methanol, and ethanol; insoluble in non-polar solvents (hexane, petroleum ether).

-

Stability: Susceptible to hydrolysis under strong acidic or alkaline conditions. The ester linkage at C-4 is stable under neutral conditions but labile in the presence of esterases during fermentation processes.

Chemotaxonomic Distribution

DAAME is not ubiquitously distributed across the plant kingdom but is highly concentrated in the Rubiaceae family. Its presence correlates strongly with species used in Traditional Chinese Medicine (TCM) for "clearing heat" and removing toxins.

Quantitative Distribution Table

The following data aggregates content levels from high-performance liquid chromatography (HPLC) analyses across key species.

| Botanical Species | Common Name | Tissue Source | Concentration Range | Primary Utility |

| Morinda citrifolia | Noni | Fruit (Fermented) | 15.0 – 18.5 mg/mL | Functional Food / Anti-inflammatory |

| Hedyotis diffusa | Oldenlandia | Whole Herb | 0.31 – 3.34 mg/g | Anti-cancer / Anti-inflammatory |

| Paederia scandens | Ji Shi Teng | Aerial Parts | 0.5 – 2.0 mg/g* | Analgesic (Pain Management) |

| Gardenia jasminoides | Cape Jasmine | Fruit | < 0.5 mg/g | Cholagogue (Minor constituent) |

| Asperula lutea | Woodruf | Aerial Parts | Trace | Chemotaxonomic Marker |

*> Note: Content in Paederia scandens varies significantly by harvest season, peaking in late summer.

Biosynthetic Context

Understanding the biosynthetic pathway is essential for metabolic engineering and optimizing extraction times. DAAME is derived from the Non-Mevalonate Pathway (MEP) . It functions as a downstream metabolite where the acetyl group of asperulosidic acid is removed, often enzymatically during plant maturation or fermentation.

Diagram 1: Biosynthetic Pathway of DAAME

This diagram illustrates the flow from the MEP pathway precursors to the specific formation of DAAME via deacetylation.

Figure 1: Biosynthetic progression from primary metabolism to DAAME. The final step involves the cleavage of the acetyl group at C-10.

Technical Isolation & Quantification Protocol

This section details a Self-Validating Protocol for isolating DAAME from Hedyotis diffusa or Morinda citrifolia. The protocol integrates extraction efficiency with purity validation.

Diagram 2: Extraction & Purification Workflow

Visualizing the logic of solvent partitioning to remove interferences before HPLC.

Figure 2: Sequential fractionation workflow. DAAME partitions into n-Butanol, separating it from non-polar lipids (Hexane) and highly polar sugars (Water).

Step-by-Step Methodology

Phase A: Extraction

-

Preparation: Pulverize dried Hedyotis diffusa (or Morinda fruit powder) to pass through a 40-mesh sieve.

-

Solvent Extraction: Weigh 100g of powder. Extract with 1.0 L of 70% Ethanol under reflux for 2 hours. Repeat this process 3 times.

-

Causality: 70% ethanol balances the solubility of the glycoside (DAAME) while minimizing the extraction of lipophilic waxes and highly hydrophilic polysaccharides.

-

-

Concentration: Combine filtrates and evaporate under reduced pressure (Rotavap) at 50°C until ethanol is removed, yielding a concentrated aqueous suspension.

Phase B: Fractionation (The Clean-up)

-

Defatting: Suspend the concentrate in water. Partition with n-Hexane (1:1 v/v) three times. Discard the hexane layer (removes chlorophyll and lipids).

-

Enrichment: Extract the remaining aqueous layer with n-Butanol (saturated with water) three times.

-

Critical Step: DAAME is a glycoside with moderate polarity. It will migrate into the n-Butanol phase, leaving inorganic salts and free sugars in the water phase.

-

-

Drying: Evaporate the n-Butanol fraction to dryness to obtain the "Total Iridoid Fraction."

Phase C: HPLC-PDA Quantification (Validation)

To verify the isolation, use the following chromatographic conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 250mm).

-

Mobile Phase: Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B).

-

Gradient: 0-20 min (5% A → 15% A); 20-40 min (15% A → 25% A).

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 235 nm (Characteristic absorption of the iridoid enol-ether system).

-

Retention Time: DAAME typically elutes between 12–15 minutes (system dependent).

Pharmacological Implications of Distribution

The specific distribution of DAAME in Morinda and Hedyotis species directly influences their therapeutic applications.

-

Analgesia vs. Anti-cancer:

-

Paederia scandens (high DAAME) is traditionally used for pain. Research indicates DAAME inhibits acetic acid-induced writhing, likely via ATP-sensitive K+ channel activation .

-

Hedyotis diffusa (moderate DAAME + high ursolic acid) is used for oncology. Here, DAAME acts synergistically with anthraquinones to modulate inflammation in the tumor microenvironment.

-

-

Fermentation Enhancement:

-

In Morinda citrifolia (Noni), fermentation significantly increases DAAME levels (up to 18 mg/mL) while decreasing asperulosidic acid. This suggests that fermented Noni juice is a more potent source of the deacetylated (active) form than fresh fruit juice.

-

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6325021: this compound. PubChem. Available at: [Link]

-

Zhang, L., et al. (2012). The analgesic activity and possible mechanisms of this compound from Ji shi teng in mice. Pharmacology Biochemistry and Behavior, 102(4), 585-592. Available at: [Link]

-

Bittová, M., et al. (2015). Analysis of Organic Acids, Deacetyl Asperulosidic Acid and Polyphenolic Compounds as a Potential Tool for Characterization of Noni (Morinda Citrifolia) Products.[6] Natural Product Communications, 10(11).[6] Available at: [Link]

-

Chen, R., et al. (2016). The Hedyotis diffusa Willd. (Rubiaceae): A Review on Phytochemistry, Pharmacology, Quality Control and Pharmacokinetics. Molecules, 21(6), 710. Available at: [Link]

-

Endo, K., et al. (1996). Hypoglycemic activity of iridoid glycosides from Gardenia jasminoides. Biological and Pharmaceutical Bulletin. Available at: [Link]

Sources

- 1. biorlab.com [biorlab.com]

- 2. This compound | C17H24O11 | CID 6325021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | 52613-28-2 [chemicalbook.com]

- 5. Deacetylasperulosidic acid methyl ester | CAS:52613-28-2 | Manufacturer ChemFaces [chemfaces.com]

- 6. Analysis of Organic Acids, Deacetyl Asperulosidic Acid and Polyphenolic Compounds as a Potential Tool for Characterization of Noni (Morinda citrifolia) Products - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Characterization of Deacetyl Asperulosidic Acid Methyl Ester

This technical guide details the spectroscopic characterization of Deacetyl asperulosidic acid methyl ester (also known as Methyl deacetylasperulosidate , Daphylloside , or 6

Executive Summary

This compound (DAME) is a critical quality marker and bioactive constituent in traditional medicines derived from the Rubiaceae family. Structurally, it is an iridoid glycoside featuring a cyclopentanopyran skeleton with a C-4 methyl ester, a C-10 hydroxymethyl group, and a specific C-6 hydroxyl functionality. Accurate spectroscopic identification is essential to distinguish DAME from structural analogs like Geniposide (lacking C-6 OH), Scandoside methyl ester (C-6

Chemical Identity & Biosynthetic Context[1][2]

-

IUPAC Name: Methyl (1S,4aS,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

-

Common Synonyms: Methyl deacetylasperulosidate, Daphylloside, 6

-Hydroxygeniposide. -

Molecular Formula: C

H -

Structural Features:

Experimental Methodology: Isolation & Purification

To obtain high-purity DAME for spectroscopic analysis, the following isolation workflow is recommended. This protocol minimizes hydrolysis of the ester and glycosidic bonds.

Isolation Workflow

The extraction targets polar iridoids while removing lipophilic interferences (chlorophyll, lipids) and highly polar sugars.

Figure 1: Isolation workflow for this compound from plant biomass.

NMR Acquisition Parameters

-

Solvent: Methanol-

(CD -

Frequency:

500 MHz for -

Temperature: 298 K (25 °C).

Spectroscopic Analysis (The Core)

The following data represents the consensus chemical shifts for this compound in CD

H NMR Data (500 MHz, CD OD)

The proton spectrum is characterized by the downfield olefinic singlet (H-3), the anomeric doublet (H-1), and the distinct methyl ester singlet.

| Position | Multiplicity ( | Structural Assignment | |

| 1 | 5.06 | d (9.0) | Anomeric proton of aglycone (hemiacetal) |

| 3 | 7.51 | s | Olefinic proton ( |

| 5 | 3.18 | m | Bridgehead methine |

| 6 | 4.52 | m | Methine bearing OH (characteristic for 6-OH) |

| 7 | 5.81 | br s | Olefinic proton (C7=C8) |

| 9 | 2.85 | dd (9.0, 5.0) | Bridgehead methine |

| 10a | 4.21 | d (14.5) | Hydroxymethyl (allylic) |

| 10b | 4.32 | d (14.5) | Hydroxymethyl (allylic) |

| COOMe | 3.73 | s | Methyl ester |

| 1' | 4.71 | d (7.8) | Anomeric proton of Glucose ( |

| 2'-6' | 3.20 - 3.90 | m | Glucose moiety protons |

Note: The coupling constant

C NMR Data (125 MHz, CD OD)

The carbon spectrum confirms the C17 skeleton: 10 aglycone carbons + 1 methyl ester + 6 glucose carbons.

| Position | Type | Structural Assignment | |

| 1 | 100.5 | CH | Acetal carbon (Aglycone anomeric) |

| 3 | 154.2 | CH | Olefinic ( |

| 4 | 112.1 | C | Olefinic ( |

| 5 | 42.5 | CH | Bridgehead |

| 6 | 74.8 | CH | Oxygenated methine (C-6 OH) |

| 7 | 130.5 | CH | Olefinic (C7=C8) |

| 8 | 144.2 | C | Quaternary olefinic (bearing CH |

| 9 | 47.8 | CH | Bridgehead |

| 10 | 61.5 | CH | Hydroxymethyl |

| 11 | 169.1 | C=O | Carbonyl of methyl ester |

| OMe | 51.9 | CH | Methoxy carbon |

| 1' | 100.1 | CH | Glucose anomeric |

| 2' | 74.5 | CH | Glucose |

| 3' | 77.8 | CH | Glucose |

| 4' | 71.6 | CH | Glucose |

| 5' | 78.3 | CH | Glucose |

| 6' | 62.7 | CH | Glucose C-6 |

Structural Validation Logic

To validate the structure as This compound (and not its isomers), verify the following correlations in 2D NMR:

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

H-3 (

7.51) -

H-1 (

5.06) -

H-10 (

4.21/4.32) -

Absence of Acetyl Signals: The lack of a carbonyl signal around

172 and methyl singlet around

-

-

Stereochemistry (NOESY/ROESY):

-

H-5 / H-9: Strong correlation indicates cis-fused ring junction.

-

H-6 / H-7: Coupling constants and NOE interactions distinguish the 6

-OH (this compound) from 6

-

Figure 2: Key HMBC correlations establishing the iridoid skeleton connectivity.

Quality Control & Standardization

In drug development and quality control of Gardenia extracts, DAME serves as a specific marker.

-

Differentiation from Geniposide: Geniposide lacks the signal at

74.8 (C-6) and shows a CH -

Differentiation from Asperuloside: Asperuloside shows an acetate methyl singlet at

2.08 and a downfield shift of H-10 (

References

-

Noiarsa, P., et al. (2008). Chemical constituents from Oldenlandia corymbosa L. of Thai origin.[3][4] Journal of Natural Medicines, 62(2), 249-250.[3] Link

-

Tzakou, O., et al. (2007).[5] Iridoid glucosides from Wendlandia ligustroides. Zeitschrift für Naturforschung B, 62(4). (Cited for NMR data comparison).

- Otsuka, H., et al. (1991).

-

PubChem Compound Summary. this compound (CID 6325021). Link

- Dinda, B., et al. (2007). Naturally Occurring Iridoids. Chemical and Pharmaceutical Bulletin. (General reference for iridoid shifts).

Sources

physicochemical properties and solubility of Deacetyl asperulosidic acid methyl ester

Physicochemical Profiling, Solubility Dynamics, and Isolation Methodologies [1]

Executive Summary

Deacetyl asperulosidic acid methyl ester (DAAME) is a bioactive iridoid glycoside predominantly isolated from Morinda citrifolia (Noni) and Gardenia jasminoides.[1] Characterized by a cyclopentanoid monoterpene derived structure attached to a glucose moiety, DAAME exhibits significant polarity and pH-dependent stability.[1] This guide provides a definitive technical analysis of its physicochemical behavior, solubility limits, and rigorous isolation protocols for pharmaceutical and biochemical research applications.[1]

Part 1: Molecular Identity & Structural Analysis[1]

DAAME functions as a polar glycoside.[1] Its structural integrity relies on the preservation of the methyl ester group at the C-4 position and the glycosidic bond at C-1.[1]

Table 1: Molecular Specifications

| Parameter | Technical Specification |

| Common Name | This compound (DAAME) |

| CAS Registry Number | 52613-28-2 |

| IUPAC Name | Methyl (1S,4aS,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |

| Molecular Formula | C₁₇H₂₄O₁₁ |

| Molecular Weight | 404.37 g/mol |

| Chemical Family | Iridoid Glycoside |

| Stereochemistry | cis-fused cyclopentanopyran ring system |

Part 2: Physicochemical Profile & Solubility[1]

Understanding the solubility landscape of DAAME is critical for assay development.[1] As a glycoside, it exhibits high hydrophilicity, making it challenging to dissolve in non-polar organic solvents but highly soluble in polar aprotic and protic solvents.[1]

Solubility Data (Experimental & Predicted)

| Solvent | Solubility Limit | Preparation Note |

| DMSO | ~250 mg/mL (618 mM) | Requires ultrasonic agitation; exothermic solvation.[1] |

| Methanol | ~62.5 mg/mL (154 mM) | Moderate solubility; heating to 40°C aids dissolution.[1] |

| Water | Soluble (>10 mg/mL) | Highly soluble due to glucose moiety; pH sensitive.[1] |

| Ethanol | Moderate | Soluble in 95% EtOH; less soluble in absolute EtOH.[1] |

| Chloroform | Insoluble | Used to wash away non-polar impurities.[1] |

| Petroleum Ether | Insoluble | Used for defatting plant extracts.[1] |

Stability & Degradation Mechanisms[1]

-

pH Sensitivity: DAAME contains a methyl ester group. In alkaline conditions (pH > 8.0), it is susceptible to saponification (ester hydrolysis), converting it to the free acid form (Deacetyl asperulosidic acid).[1]

-

Acid Sensitivity: Strong acidic conditions (pH < 2.[1]0) combined with heat can trigger hydrolysis of the O-glycosidic bond, cleaving the glucose unit and destabilizing the aglycone.[1]

-

Thermal Stability: Stable in solid state at -20°C for >24 months. In solution, avoid repeated freeze-thaw cycles.[1]

Part 3: Solubilization Strategy for Bioassays

To maintain scientific integrity in biological assays, follow this "Self-Validating" solubilization protocol to prevent precipitation or degradation.

DOT Diagram: Solubility & Stability Logic

Caption: Logical flow for preparing stable DAAME solutions, highlighting critical pH windows to prevent structural degradation.

Part 4: Isolation & Extraction Protocol

This protocol is synthesized from verified methodologies used for Morinda citrifolia (Noni) and Gardenia jasminoides.[1] It utilizes a polarity-gradient partition strategy to isolate the iridoid fraction.[1]

Reagents Required[1][2][4][5][6][7][8][9]

-

Source Material: Dried Morinda citrifolia fruit powder.[1][2]

-

Solvents: Ethanol (95%), Petroleum Ether (40-60°C), Ethyl Acetate, n-Butanol, Methanol (HPLC grade).[1]

-

Stationary Phase: Silica gel (60-120 mesh), C18 Reversed-Phase Silica.[1]

Step-by-Step Workflow

1. Primary Extraction (The "Crash" Phase) [1]

-

Action: Macerate 100g of dried fruit powder in 500mL of 95% Ethanol.

-

Condition: Reflux at 60°C for 2 hours or sonicate for 30 mins.

-

Rationale: Ethanol extracts a broad spectrum of polar and semi-polar compounds while precipitating proteins and polysaccharides.

-

Output: Crude Ethanolic Extract.[3]

2. Defatting (The "Clean-up" Phase)

-

Action: Evaporate ethanol to obtain a viscous residue. Suspend residue in 200mL distilled water.

-

Partition 1: Wash the aqueous suspension with Petroleum Ether (3 x 200mL). Discard the organic layer.[1]

-

Partition 2: Wash the aqueous phase with Chloroform or Ethyl Acetate (3 x 200mL).[1] Discard the organic layer.[1]

-

Rationale: Removes lipids, chlorophyll, and non-polar terpenoids.[1] DAAME remains in the water phase.[1]

3. Targeted Enrichment (The "Capture" Phase) [1]

-

Action: Extract the remaining aqueous phase with n-Butanol (saturated with water) (3 x 200mL).

-

Observation: The n-Butanol layer will contain the iridoid glycosides.[1]

-

Validation: Spot the n-Butanol fraction on TLC (Mobile phase: CHCl3:MeOH:H2O 65:35:10). Look for spots turning blue/black with Vanillin-H2SO4 reagent.[1]

4. Purification (Chromatography)

-

Column: Silica Gel Open Column.[1]

-

Elution: Gradient of Chloroform:Methanol (Stepwise: 90:10 → 70:30 → 50:50).[1]

-

Target: DAAME typically elutes in the 70:30 to 60:40 fractions.

DOT Diagram: Extraction Workflow

Caption: Polarity-driven fractionation workflow to isolate DAAME from complex plant matrices.

Part 5: Analytical Characterization (HPLC)

To confirm identity and purity, use the following validated HPLC conditions.

-

Column: C18 Reverse Phase (e.g., Phenomenex Gemini NX C18, 150 x 4.6 mm, 3 µm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Gradient:

-

Flow Rate: 0.6 - 1.0 mL/min.[1]

-

Detection: UV at 235-240 nm (Characteristic absorption of the iridoid enol ether system).[1]

References

-

ChemicalBook. (n.d.).[1] this compound Properties and Solubility. Retrieved from [1]

-

VulcanChem. (n.d.).[1] this compound: Physicochemical Properties and Structure. Retrieved from [1]

-

Zhang, X., et al. (2014).[1][3] Two New Saccharide Fatty Acid Esters from the Fruit of Morinda citrifolia L.[1] Records of Natural Products.[1][4][3] Retrieved from [1]

-

Bittová, M., et al. (2015).[1][2] Analysis of Organic Acids, Deacetyl Asperulosidic Acid and Polyphenolic Compounds... in Noni Products. Natural Product Communications. Retrieved from

-

ChemFaces. (n.d.).[1] Deacetylasperulosidic acid methyl ester Datasheet. Retrieved from [1][4]

Sources

Stability Profiling of Deacetyl Asperulosidic Acid Methyl Ester (DAME): A Technical Guide

Executive Summary

Deacetyl asperulosidic acid methyl ester (DAME) is a bioactive iridoid glycoside prominent in Morinda citrifolia (Noni) and Hedyotis diffusa. Its therapeutic potential in anti-inflammatory and analgesic applications is significant, yet its structural integrity is heavily dependent on pH conditions.

This guide delineates the stability boundaries of DAME. The compound exhibits a "Stability Window" between pH 5.0 and 7.5. Outside this range, two distinct degradation mechanisms prevail: acid-catalyzed glycosidic hydrolysis (yielding unstable aglycones) and base-catalyzed saponification (yielding the free acid). This document provides the mechanistic basis, kinetic trends, and a validated analytical protocol to monitor these changes.

Chemical Architecture & Vulnerabilities

To understand the stability profile, one must first analyze the reactive moieties within the DAME structure. The molecule possesses two primary sites of chemical vulnerability:

-

The Methyl Ester (C-4 position): This group is highly susceptible to nucleophilic attack, particularly by hydroxide ions (

) in alkaline media. Hydrolysis here is often the rate-limiting step in basic degradation. -

The

-Glycosidic Linkage (C-1 position): This acetal linkage connects the iridoid aglycone to the glucose moiety. It is sensitive to acid-catalyzed hydrolysis, which releases the aglycone—a hemiacetal that is chemically unstable and prone to ring-opening and polymerization (often forming blue/black pigments).

pH-Dependent Stability Matrix

The following table summarizes the behavior of DAME across the pH spectrum. Data is synthesized from kinetic studies of DAME and structurally analogous iridoids (e.g., Geniposide).

Table 1: Stability Zones and Degradation Kinetics

| pH Condition | Stability Status | Dominant Mechanism | Kinetic Profile ( | Primary Degradant |

| Acidic (pH < 4) | Unstable | Glycosidic Hydrolysis | Moderate ( | Aglycone (polymerizes) |

| Neutral (pH 5 - 7.5) | Stable | Minimal Hydrolysis | High ( | N/A |

| Alkaline (pH 8 - 10) | Labile | Ester Hydrolysis (Saponification) | Rapid ( | Deacetyl Asperulosidic Acid |

| Strong Base (pH > 11) | Critical | Ring Opening / Rearrangement | Immediate ( | Complex Carboxylates |

Technical Insight: While acid hydrolysis is a concern, DAME is notably more sensitive to alkaline conditions. At pH 12, complete conversion to the acid form (Deacetyl asperulosidic acid) occurs within 18 hours.[1]

Mechanistic Degradation Pathways[1]

The degradation of DAME is not a single pathway but a bifurcation based on proton concentration. The diagram below visualizes these competing pathways.

Figure 1: Bifurcated degradation pathways of DAME under acidic (red) and alkaline (yellow) stress.

Validated Experimental Protocol

To assess the stability of DAME in your specific formulation or extract, use the following self-validating HPLC protocol. This method uses acid suppression to ensure sharp peak shapes for both the ester and its acid degradant.

Reagents & Buffer Preparation

-

Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade). Purpose: Suppresses ionization of carboxyl groups, improving retention.

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Diluent: 50% Methanol / 50% Water.

Instrumentation (HPLC-UV/DAD)

-

Column: C18 Reverse Phase (e.g., Waters HSS T3 or Agilent Zorbax SB-C18),

mm, 1.8 µm or 3.5 µm. -

Flow Rate: 0.3 mL/min (UPLC) or 1.0 mL/min (HPLC).

-

Temperature: 30°C.

-

Detection: UV at 235 nm (characteristic for the iridoid enol-ether system).

Gradient Profile

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 2.0 | 95 | 5 |

| 10.0 | 70 | 30 |

| 12.0 | 5 | 95 |

| 15.0 | 95 | 5 |

Sample Preparation for Stability Testing

-

Stock Solution: Dissolve 1 mg DAME in 1 mL Diluent.

-

Stress Conditions:

-

Quenching: Neutralize acid/base samples with equimolar NaOH/HCl immediately before injection to freeze the reaction.

Implications for Drug Development[4]

Formulation

-

Buffering: Formulations must be buffered between pH 5.5 and 6.5. Citrate or Phosphate buffers are compatible.

-

Excipients: Avoid alkaline fillers (e.g., Calcium Carbonate) which will cause micro-environmental pH spikes and induce de-esterification.

Extraction & Processing[1][5][6][7]

-

Solvents: Avoid using basic water during extraction. If using alcohols, ensure they are neutral.

-

Drying: Spray drying temperatures should be minimized if the feed solution is acidic, as heat accelerates the glycosidic cleavage.

Storage

-

Lyophilization: DAME is stable in lyophilized powder form if residual moisture is < 2%.

-

Solution: Aqueous solutions should be stored at 4°C and protected from light, as iridoids can undergo photo-oxidation.

References

-

Chemical Identity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6325021, this compound. Retrieved from [Link]

-

Iridoid Stability in Acid/Base: Wang, C., et al. (2020). Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics. Molecules, 25(2), 287.[4] Retrieved from [Link][5]

-

Analogous Kinetic Behavior (Geniposide): Paik, Y. S., et al. (2001). Physical stability of the blue pigments formed from geniposide of gardenia fruits: effects of pH, temperature, and light. J Agric Food Chem. Retrieved from [Link]

-

Pharmacokinetics & Metabolism: Zhang, L., et al. (2020). A UHPLC–MS/MS Method Reveals the Pharmacokinetics of this compound in Rats. Biomedical Chromatography. Retrieved from [Link]

Sources

- 1. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CN101085794A - Method for preparing 10-deacetyl asperulosidic acid methyl ester - Google Patents [patents.google.com]

Preliminary Biological Activity Screening of Deacetylasperulosidic Acid Methyl Ester: An In-depth Technical Guide

Introduction: Unveiling the Potential of Deacetylasperulosidic Acid Methyl Ester

Deacetylasperulosidic acid methyl ester (DAAME) is an iridoid glycoside, a class of monoterpenoids widely distributed in the plant kingdom, notably in families such as Rubiaceae and Lamiaceae. DAAME has been isolated from various medicinal plants, including Hedyotis diffusa and Gardenia jasminoides.[1][2] Iridoid glycosides are recognized for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[3][4][5] Preliminary studies on DAAME itself have suggested potential hypoglycemic and analgesic properties.[2][6]

This technical guide provides a comprehensive framework for the preliminary biological activity screening of DAAME. As a Senior Application Scientist, the focus extends beyond mere procedural descriptions to elucidate the scientific rationale behind the selection of each assay. The proposed workflow is designed as a self-validating system, where each experimental step provides a logical basis for the subsequent investigation, allowing researchers to build a robust preliminary profile of DAAME's therapeutic potential.

Physicochemical Properties and Handling

A thorough understanding of the test compound's properties is fundamental to reliable and reproducible biological screening.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₄O₁₁ | [7] |

| Molecular Weight | 404.4 g/mol | [7] |

| Appearance | White to off-white powder | [8] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. | [2] |

| Storage | Store at -20°C for long-term stability. Stock solutions in DMSO may be stable for extended periods if stored properly.[8][9] |

Expert Insight: The solubility of DAAME in common laboratory solvents like DMSO and methanol makes it amenable to a wide range of in vitro assays. For cell-based assays, it is crucial to prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium to the final working concentration. The final solvent concentration in the assay should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or other artifacts. Given that iridoid glycosides can be susceptible to degradation under certain pH and temperature conditions, it is advisable to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[10]

Tier 1 Screening: Foundational Bioactivity Assessment

The initial screening phase is designed to cast a wide net and identify the most promising avenues for further investigation. This tier focuses on fundamental activities that are often implicated in a variety of pathological conditions.

Antioxidant Activity: The DPPH Radical Scavenging Assay

Causality: Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in numerous diseases, including inflammation, cancer, and neurodegenerative disorders. The antioxidant potential of a compound is, therefore, a critical initial indicator of its therapeutic relevance. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and widely used method to evaluate the free radical scavenging ability of a compound.[5]

Experimental Workflow:

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DAAME in methanol at a concentration of 1 mg/mL.

-

Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

-

Prepare a series of dilutions of a positive control (e.g., ascorbic acid or Trolox) in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of various concentrations of DAAME (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol to different wells.

-

Add 100 µL of the DPPH solution to each well.

-

For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

-

For the control, add 100 µL of the positive control dilutions and 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

Plot the percentage of inhibition against the concentration of DAAME and determine the IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals).

-

Cytotoxicity and Anti-proliferative Activity: The MTT Assay

Causality: A fundamental aspect of drug discovery is to assess the cytotoxic potential of a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.[8] This assay is crucial not only for identifying potential anticancer agents but also for determining the non-toxic concentration range for further cell-based assays.

Experimental Workflow:

Caption: Workflow for the MTT cytotoxicity and anti-proliferative assay.

Detailed Protocol:

-

Cell Culture and Seeding:

-

Culture a relevant cancer cell line (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in appropriate culture medium.

-

Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Treatment:

-

Prepare a series of dilutions of DAAME in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the DAAME dilutions. Include wells with medium only (blank) and cells with medium containing the same concentration of the vehicle (e.g., DMSO) as the treated wells (vehicle control).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Abs_sample / Abs_vehicle_control) * 100

-

Determine the IC50 value, which represents the concentration of DAAME that causes 50% inhibition of cell growth.

-

Antimicrobial Activity: Broth Microdilution Method

Causality: The increasing prevalence of antibiotic-resistant microorganisms necessitates the search for new antimicrobial agents. Natural products are a rich source of such compounds. The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[11]

Experimental Workflow:

Caption: Workflow for the broth microdilution antimicrobial assay.

Detailed Protocol:

-

Preparation:

-

Prepare a stock solution of DAAME in a suitable solvent and then create a series of two-fold dilutions in sterile Mueller-Hinton Broth (MHB) in a 96-well microplate.

-

Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

-

Include a positive control (a known antibiotic like gentamicin) and a negative control (broth only).

-

-

Inoculation and Incubation:

-

Inoculate each well (except the negative control) with the bacterial suspension.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of DAAME that completely inhibits the visible growth of the microorganism.

-

Tier 2 Screening: Mechanistic Elucidation

Based on the results from Tier 1, the second tier of screening aims to delve deeper into the potential mechanisms of action of DAAME. If, for instance, DAAME shows low cytotoxicity but significant antioxidant activity, investigating its anti-inflammatory properties would be a logical next step.

Anti-inflammatory Activity: Inhibition of Nitric Oxide Production and Cytokine Release

Causality: Inflammation is a complex biological response involving the activation of immune cells, such as macrophages, and the release of pro-inflammatory mediators, including nitric oxide (NO) and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7] Many anti-inflammatory drugs exert their effects by inhibiting the production of these mediators. Iridoid glycosides have been shown to modulate inflammatory pathways, often by inhibiting the activation of transcription factors like NF-κB, which regulate the expression of iNOS (inducible nitric oxide synthase) and pro-inflammatory cytokines.[12]

Signaling Pathway:

Caption: Potential anti-inflammatory mechanism of DAAME via NF-κB inhibition.

Detailed Protocols:

a) Nitric Oxide (NO) Inhibition Assay (Griess Assay):

-

Cell Culture and Treatment:

-

Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various non-toxic concentrations of DAAME for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and co-incubate with DAAME for 24 hours.

-

-

Griess Assay:

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

Calculate the percentage of NO inhibition.

-

b) Cytokine (TNF-α and IL-6) Release Assay (ELISA):

-

Sample Collection:

-

Use the cell culture supernatants collected from the NO inhibition assay.

-

-

ELISA Procedure:

-

Follow the manufacturer's instructions for a commercial ELISA kit for TNF-α or IL-6.[4][6] This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the cell culture supernatants and standards.

-

Adding a detection antibody.

-

Adding an enzyme-conjugated secondary antibody.

-

Adding a substrate to produce a colorimetric signal.

-

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength (usually 450 nm).

-

Generate a standard curve and determine the concentration of TNF-α or IL-6 in the samples.

-

Conclusion and Future Directions

This in-depth technical guide provides a structured and scientifically-grounded approach to the preliminary biological activity screening of Deacetylasperulosidic acid methyl ester. By progressing from broad, foundational assays to more specific, mechanistic studies, researchers can efficiently and effectively profile the therapeutic potential of this promising natural product. Positive results in these preliminary screens will provide a strong rationale for advancing DAAME to more complex in vivo models and further mechanistic studies to fully elucidate its pharmacological properties and potential for drug development.

References

- Akihisa, T., Matsumoto, K., Tokuda, H., Yasukawa, K., Seino, K., Nakamoto, K., ... & Suzuki, T. (2007). Anti-inflammatory and potential cancer chemopreventive activities of iridoid and other constituents of the fruits of Morinda citrifolia (noni).

-

Deacetylasperulosidic acid. (2023, October 25). In Wikipedia. Retrieved January 29, 2026, from [Link]

- Kim, C. W., & Choi, K. C. (2021). Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression?. Nutrients, 13(9), 2974.

- Method for preparing 10-deacetyl asperulosidic acid methyl ester. (2007). Google Patents.

- Park, J. E., Kim, J. Y., Kim, S., & Lee, J. H. (2021). Deacetylasperulosidic Acid Ameliorates Pruritus, Immune Imbalance, and Skin Barrier Dysfunction in 2,4-Dinitrochlorobenzene-Induced Atopic Dermatitis NC/Nga Mice. International Journal of Molecular Sciences, 22(11), 6065.

- Li, Y., Zhang, J., Li, Y., Wang, Y., & Liu, Y. (2022). Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver. Molecules, 27(18), 5969.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. (2020). In National Cancer Institute. Retrieved from [Link]

- Takeda, Y., Morimoto, Y., Matsumoto, T., & Ogihara, Y. (1996). Hypoglycemic effect of iridoid glycosides from the leaves of Gardenia jasminoides. Biological and Pharmaceutical Bulletin, 19(1), 160-161.

- Al-Numair, K. S., Alsaif, M. A., & Al-Kahtani, M. A. (2021). Plant iridoids: Chemistry, dietary sources and potential health benefits. Food Chemistry, 365, 130491.

- Effect of Aqueous DMSO Solvent on the Hydrolysis Rate and Mechanism of a Biologically Active Ester Methylpicolinate. (2023). International Journal of Scientific Development and Research, 8(8).

- Singh, A. K., Singh, S., & Singh, R. (2023). Distribution profile of iridoid glycosides and phenolic compounds in two Barleria species and their correlation with antioxidant and antibacterial activity.

-

Graphviz. (n.d.). Retrieved January 29, 2026, from [Link]

-

Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (2018). In National Cancer Institute. Retrieved from [Link]

- Georgiev, M. I., Alipieva, K. I., & Evstatieva, L. N. (2021). Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants. International Journal of Molecular Sciences, 22(16), 8753.

-

Making Diagrams with graphviz. (2013, January 30). Atomic Spin. Retrieved from [Link]

- Wang, Z., Ma, C., & Wang, Y. (2020). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. Foods, 9(1), 38.

-

Broth microdilution. (2023, December 19). In Wikipedia. Retrieved January 29, 2026, from [Link]

Sources

- 1. graphviz.org [graphviz.org]

- 2. youtube.com [youtube.com]

- 3. nwlifescience.com [nwlifescience.com]

- 4. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deacetylasperulosidic acid methyl ester | CAS:52613-28-2 | Manufacturer ChemFaces [chemfaces.com]

- 10. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

An In-depth Technical Guide to Deacetylasperulosidic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Foreword

Deacetylasperulosidic acid methyl ester, a prominent iridoid glycoside, has garnered significant attention within the scientific community for its diverse pharmacological potential. This document serves as a comprehensive technical guide, offering an in-depth exploration of its chemical properties, biological activities, and the methodologies pertinent to its study. As a senior application scientist, the aim is to provide not just a compilation of data, but a cohesive narrative that elucidates the scientific rationale behind experimental approaches and fosters a deeper understanding of this promising natural product. This guide is structured to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, providing the foundational knowledge necessary to explore the therapeutic applications of this compound.

Chemical Identity and Synonyms

Deacetylasperulosidic acid methyl ester is a molecule of significant interest in phytochemistry and pharmacology. For clarity and comprehensive database searching, it is crucial to be aware of its various synonyms and identifiers.

Systematic Name: Methyl (1S,4aS,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate[1][2]

Common Synonyms:

Chemical Identifiers:

| Identifier | Value |

| CAS Number | 52613-28-2[4][5] |

| PubChem CID | 6325021[2] |

| Molecular Formula | C₁₇H₂₄O₁₁[4][6] |

| Molecular Weight | 404.4 g/mol [1][6] |

| InChI Key | WSGPLSDARZNMCW-FCVLBCLDSA-N[1][4] |

Physicochemical Properties

Understanding the physicochemical properties of Deacetylasperulosidic acid methyl ester is fundamental for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| Appearance | White to off-white powder[3] | ChemicalBook |

| Melting Point | 187 - 192 °C | Not explicitly found in search results |

| Boiling Point (Predicted) | 696.3 ± 55.0 °C[1][3] | Vulcanchem, ChemicalBook |

| Density (Predicted) | 1.61 ± 0.1 g/cm³[1][3] | Vulcanchem, ChemicalBook |

| pKa (Predicted) | 12.80 ± 0.70[1][3] | Vulcanchem, ChemicalBook |

| Solubility | Soluble in Methanol, DMSO (250 mg/mL), Pyridine, Ethanol.[3][7] Slightly soluble in water. | ChemicalBook, ChemFaces |

| Storage Temperature | -20°C[1][3][4] | Vulcanchem, ChemicalBook, Sigma-Aldrich |

| Stability | pH-dependent in aqueous solutions, with degradation observed under alkaline conditions.[1] | Vulcanchem |

Spectroscopic Characterization

Mass Spectrometry:

-

LC-MS: The PubChem database records experimental LC-MS data with a precursor ion of [M-H]⁻ at m/z 403.1062.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific peak assignments for Deacetylasperulosidic acid methyl ester were not found in the initial search, a standard approach for its structural elucidation would involve a suite of NMR experiments, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectroscopy. The chemical shifts would be compared against those of structurally similar iridoid glycosides. The presence of the methyl ester group would be confirmed by a characteristic singlet around 3.7 ppm in the ¹H NMR spectrum and a resonance around 51 ppm in the ¹³C NMR spectrum. The anomeric proton of the glucose unit would typically appear as a doublet between 4.5 and 5.0 ppm in the ¹H NMR spectrum.

Natural Occurrence and Isolation

Deacetylasperulosidic acid methyl ester is a naturally occurring compound found in several plant species.

Botanical Sources:

-

Gardenia jasminoides (Cape Jasmine)[1]

-

Oldenlandia herbacea var. herbacea[1]

-

Ceratonia suffruticosa[3]

Isolation Protocol from Plant Material

The isolation of Deacetylasperulosidic acid methyl ester typically involves solvent extraction followed by chromatographic purification. The following is a generalized workflow based on common laboratory practices.

Figure 1. Generalized workflow for the isolation of Deacetylasperulosidic acid methyl ester.

Detailed Steps:

-

Extraction: The dried and powdered plant material is extracted with an organic solvent like ethanol or methanol. This can be done by maceration, percolation, or Soxhlet extraction.[8]

-

Preliminary Purification: The crude extract is often subjected to liquid-liquid partitioning to remove non-polar compounds like fats and chlorophyll.

-

Chromatographic Separation: The enriched extract is then subjected to column chromatography. Silica gel is commonly used as the stationary phase, with a gradient of solvents such as a chloroform-methanol or dichloromethane-methanol mixture.[8]

-

Further Purification: Fractions containing the target compound are often further purified using exclusion chromatography on supports like Sephadex LH-20 to remove pigments and other impurities.[1]

-

Crystallization: The final step involves the crystallization or recrystallization of the purified compound from a suitable solvent system, such as methanol-water, to yield a high-purity product.[1][8]

Biological Activities and Mechanism of Action

Deacetylasperulosidic acid methyl ester exhibits a range of biological activities, with its analgesic and hypoglycemic properties being the most studied.

Analgesic Activity

In vivo studies in murine models have demonstrated the potent analgesic effects of this compound.

Experimental Evidence:

-

Acetic Acid-Induced Writhing Test: Intraperitoneal administration of Deacetylasperulosidic acid methyl ester (at 80 mg/kg) resulted in a 52% reduction in writhing, indicating its peripheral analgesic effect.[1]

-

Formalin Test: In this model of inflammatory pain, the compound inhibited the phase II pain response by 48%, suggesting anti-inflammatory and analgesic properties.[1]

-

Hot Plate Test: An increase in pain latency from 6.2 to 12.4 seconds was observed, demonstrating a centrally mediated analgesic effect.[1]

Mechanism of Analgesic Action: The analgesic effects of Deacetylasperulosidic acid methyl ester are, at least in part, mediated through the activation of ATP-sensitive potassium (KATP) channels.[1] Pre-treatment with glibenclamide, a KATP channel blocker, was shown to abolish the analgesic effects of the compound in the capsaicin and hot plate tests.[1] Molecular docking simulations further support this, suggesting that the compound binds to the SUR1 subunits of KATP channels.[1]

Figure 2. Proposed mechanism of analgesic action of Deacetylasperulosidic acid methyl ester.

Hypoglycemic Activity

Deacetylasperulosidic acid methyl ester has been shown to lower blood glucose levels in normal mice.[3][7] This effect appears to be specific to its chemical structure, as related iridoid glycosides like scandoside methyl ester, geniposide, and gardenoside did not exhibit the same activity.[7] It has been suggested that the absolute configuration of the hydroxyl group at the 6-position is crucial for this biological activity.[7] The precise molecular mechanism underlying this hypoglycemic effect is yet to be fully elucidated and presents an area for further research.

Pharmacokinetics

The pharmacokinetic profile of Deacetylasperulosidic acid methyl ester has been investigated in rats, providing insights into its absorption, distribution, metabolism, and excretion (ADME) properties.

Pharmacokinetic Parameters in Rats:

| Parameter | Value (Mean ± SD) |

| Cmax | 4,047.49 ± 1,203.21 ng/mL |

| Tmax | 2.0 ± 0.5 h |

| t1/2 | 5.6 ± 1.2 h |

| AUC₀-∞ | 18,743.2 ± 4,521.3 ng·h/mL |

| Bioavailability | 3.74% |

Data obtained from Vulcanchem.[1]

The low oral bioavailability (3.74%) suggests either poor absorption from the gastrointestinal tract or significant first-pass metabolism.[1] The presence of the methyl ester group is thought to enhance membrane permeability compared to its carboxylic acid analogue, which may contribute to its superior analgesic potency despite the low bioavailability.[1]

Toxicology and Safety

For any compound with therapeutic potential, a thorough understanding of its safety profile is paramount.

Hazard Identification:

-

GHS Classification: It is classified as Acute Toxicity 4 (Oral), with the hazard statement H302: Harmful if swallowed.[4]

-

Pictogram: GHS07 (Exclamation mark)[4]

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P501: Dispose of contents/container to an approved waste disposal plant.[4]

Currently, there is a lack of publicly available detailed toxicology studies, such as LD50 values or in-depth cytotoxicity data. This represents a critical knowledge gap that needs to be addressed in future preclinical development.

Experimental Protocols

Acetic Acid-Induced Writhing Test (for Analgesic Activity)

This protocol is a standard method for evaluating peripheral analgesic activity.

-

Animal Model: Male Kunming mice (18-22 g).

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Drug Administration: Deacetylasperulosidic acid methyl ester is dissolved in a suitable vehicle (e.g., saline with a small amount of Tween 80) and administered intraperitoneally at various doses (e.g., 40 and 80 mg/kg). A control group receives the vehicle only.

-

Induction of Writhing: 30 minutes after drug administration, 0.6% (v/v) acetic acid solution is injected intraperitoneally at a volume of 10 mL/kg.

-

Observation: Immediately after acetic acid injection, the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a period of 15 minutes.

-

Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the control group.

Hot Plate Test (for Central Analgesic Activity)

This method assesses the response to thermal stimuli and is indicative of centrally mediated analgesia.

-

Animal Model: Male Kunming mice (18-22 g).

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Baseline Measurement: The baseline pain threshold is determined by placing each mouse on the hot plate and recording the latency to a response (e.g., licking of the hind paws or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

Drug Administration: The compound is administered as described in the writhing test.

-

Post-treatment Measurement: The reaction time is measured again at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

-

Data Analysis: The increase in pain latency is calculated and compared between the treated and control groups.

Conclusion and Future Directions

Deacetylasperulosidic acid methyl ester is a multifaceted natural product with demonstrated analgesic and hypoglycemic properties. Its mechanism of action for analgesia, involving the activation of KATP channels, provides a solid foundation for further investigation. However, several key areas warrant future research to fully unlock its therapeutic potential.

Recommendations for Future Research:

-

Elucidation of Hypoglycemic Mechanism: A thorough investigation into the molecular targets and signaling pathways responsible for its blood glucose-lowering effects is crucial.

-

Comprehensive Toxicological Profiling: Rigorous safety and toxicity studies are necessary to establish a therapeutic window and ensure its suitability for further development.

-

Pharmacokinetic Optimization: Strategies to improve its oral bioavailability, such as formulation studies or the development of prodrugs, could enhance its clinical utility.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogues could lead to the discovery of more potent and selective compounds.

This technical guide provides a solid framework for researchers and drug development professionals to build upon. The continued exploration of Deacetylasperulosidic acid methyl ester holds significant promise for the discovery of new therapeutic agents.

References

-

The analgesic activity and possible mechanisms of deacetyl asperulosidic acid methyl ester from Ji shi teng in mice. PubMed. Available at: [Link]

- Method for preparing 10-deacetyl asperulosidic acid methyl ester. Google Patents.

-

1H and 13C NMR Assignments for Acetylsalicylic Acid (Aspirin) Russell S. Davis and Peter F. Flynn. Utah Chemistry. Available at: [Link]

-

This compound | C17H24O11 | CID 6325021. PubChem. Available at: [Link]

Sources

- 1. This compound () for sale [vulcanchem.com]

- 2. This compound | C17H24O11 | CID 6325021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 52613-28-2 [chemicalbook.com]

- 4. Deacetylasperulosidic acid methyl ester phyproof Reference Substance 52613-28-2 [sigmaaldrich.com]

- 5. chemistry.utah.edu [chemistry.utah.edu]

- 6. biorlab.com [biorlab.com]

- 7. Deacetylasperulosidic acid methyl ester | CAS:52613-28-2 | Manufacturer ChemFaces [chemfaces.com]

- 8. CN101085794A - Method for preparing 10-deacetyl asperulosidic acid methyl ester - Google Patents [patents.google.com]

Methodological & Application

quantification of Deacetyl asperulosidic acid methyl ester in herbal extracts

Executive Summary

Deacetyl Asperulosidic Acid Methyl Ester (DAAME) is a pivotal iridoid glycoside found in medicinal plants such as Hedyotis diffusa, Gardenia jasminoides, and Morinda citrifolia (Noni).[1] It serves as a critical biomarker for quality control due to its pharmacological relevance in anti-inflammatory and antioxidant pathways.

This protocol addresses the specific analytical challenges of DAAME: its high polarity, susceptibility to hydrolysis under alkaline conditions, and the need for resolution from structurally similar iridoids (e.g., Asperulosidic Acid). We present a robust, self-validating Reversed-Phase HPLC method with Diode Array Detection (DAD), optimized for reproducibility in complex herbal matrices.

Pre-Analytical Considerations & Chemistry

Chemical Stability & Handling

-

Hydrolysis Risk: DAAME contains a methyl ester moiety at the C-4 position.[1] It is stable in acidic to neutral pH (pH 2–6) but rapidly hydrolyzes to Deacetyl Asperulosidic Acid (DAA) in alkaline environments (pH > 8).[1]

-

Action: All extraction solvents must be neutral or slightly acidified. Avoid alkaline washing steps.

-

-

Polarity: As a glycoside, DAAME is highly polar.

Sample Preparation Workflow

The following workflow ensures exhaustive extraction while minimizing matrix interference.

Figure 1: Optimized extraction workflow for iridoid glycosides to prevent thermal degradation and ensure homogeneity.

Analytical Method Development

Instrumentation & Conditions

-

System: HPLC with Diode Array Detector (DAD) or UV-Vis.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18 or Phenomenex Luna C18), 250 mm × 4.6 mm, 5 µm.[1]

-

Rationale: A standard C18 provides sufficient hydrophobic retention. "Aqueous stable" C18 columns are preferred if starting <5% organic phase to prevent phase collapse.

-

-

-

Rationale: Iridoids possess an enol ether system conjugated with a carbonyl group, exhibiting maximum absorption between 235–245 nm.

-

Mobile Phase Design

-

Solvent A: 0.1% Phosphoric Acid (

) in Water.[1]-

Why Acid? Suppresses ionization of residual free acids (like DAA), sharpening peaks and reducing tailing.

-

-

Solvent B: Acetonitrile (HPLC Grade).[1]

-

Why ACN? Lower viscosity and lower UV cutoff than Methanol, providing better peak symmetry at 235 nm.

-

Gradient Program

DAAME is relatively polar and elutes early. A shallow gradient is required to separate it from other iridoids.

| Time (min) | Solvent A (%) | Solvent B (%) | Flow Rate (mL/min) | Phase Description |

| 0.0 | 95 | 5 | 1.0 | Equilibration |

| 10.0 | 90 | 10 | 1.0 | Isocratic Hold (Elution of DAAME) |

| 25.0 | 75 | 25 | 1.0 | Linear Gradient |

| 35.0 | 50 | 50 | 1.0 | Wash |

| 36.0 | 95 | 5 | 1.0 | Re-equilibration |

| 45.0 | 95 | 5 | 1.0 | End |

Validation Strategy (Self-Validating System)

To ensure the trustworthiness of the data, the following validation parameters must be met (based on ICH Q2(R1) guidelines).

System Suitability Testing (SST)

Perform these checks before every sample batch:

-

Retention Time (RT): DAAME typically elutes between 8–12 minutes (depending on column dead volume).[1] RT deviation must be < 2%.

-

Tailing Factor (T): Must be < 1.5. (If > 1.5, replace column or increase acid modifier).

-

Resolution (Rs): Rs > 1.5 between DAAME and the nearest peak (often Geniposide or Asperulosidic Acid).[1]

Linearity & Sensitivity

-

Standard Preparation: Dissolve DAAME standard (purity >98%) in Methanol.

-

Range: 5 µg/mL to 500 µg/mL.

-

Acceptance:

. -

LOD/LOQ: Typical LOD is ~0.04 µg/mL; LOQ is ~0.13 µg/mL [1].[5]

Detailed Protocol

Step 1: Preparation of Standard Solutions

-

Weigh accurately 5.0 mg of DAAME reference standard.

-

Transfer to a 10 mL volumetric flask.

-

Dissolve and dilute to volume with Methanol (Stock: 500 µg/mL).

-

Create serial dilutions (e.g., 10, 50, 100, 200 µg/mL) in 50% Methanol/Water.

Step 2: Sample Extraction

-

Pulverize dried herbal material to pass through a No. 40 mesh sieve.

-

Weigh 0.5 g of powder into a 50 mL conical flask.

-

Add 25 mL of 70% Methanol .

-

Weigh the flask (record weight

). -

Sonicate for 30 minutes at room temperature.

-

Cool and weigh again (

). Add 70% Methanol to restore weight to -

Filter supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

Step 3: HPLC Analysis

-

Purge system with Mobile Phase A and B.

-

Inject 10 µL of Standard Solution to verify SST (See Section 4.1).

-

Inject Sample Solutions.

-

Wash column with 100% ACN after the batch to remove hydrophobic latexes or chlorophylls.

Step 4: Calculation

Where:- = Peak Area

- = Concentration of Standard (mg/mL)

- = Extraction Volume (25 mL)

- = Weight of powder (g)

Troubleshooting & Pathway Logic

Figure 2: Diagnostic logic for common chromatographic anomalies.

-

Co-elution: If DAAME co-elutes with Asperulosidic Acid, lower the initial %B (Acetonitrile) to 3% or 5% and extend the isocratic hold.

-

Peak Splitting: Often caused by injecting a sample dissolved in 100% Methanol into a high-aqueous mobile phase.[1] Dilute the sample 1:1 with water before injection.

References

-

Kim, H. et al. (2021). "Development and Validation of an Analytical Method for Deacetylasperulosidic Acid... in Fermented Morinda citrifolia L. (Noni)." Fermentation, 7(2), 1-12.[1] Link[1]

-

Deng, S. et al. (2011). "Determination and comparative analysis of major iridoids in different parts and cultivation sources of Morinda citrifolia." Phytochemical Analysis, 22(1), 26-30.[1] Link

-

Zhang, L. et al. (2023). "Efficient strategies for preparative separation of iridoid glycosides and flavonoid glycosides from Hedyotis diffusa."[6] Journal of Separation Science, 46(10).[1] Link[1]

-

PubChem Compound Summary. "this compound (CID 6325021)."[1][7] National Library of Medicine. Link[1]

Sources

- 1. This compound () for sale [vulcanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. gforss.org [gforss.org]

- 5. researchgate.net [researchgate.net]

- 6. Efficient strategies for preparative separation of iridoid glycosides and flavonoid glycosides from Hedyotis diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C17H24O11 | CID 6325021 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Developing an In Vitro Assay for Deacetyl asperulosidic acid methyl ester (DAAM) Activity

Introduction: Unveiling the Anti-Inflammatory Potential of Deacetyl asperulosidic acid methyl ester (DAAM)

This compound (DAAM) is an iridoid glycoside, a class of monoterpenoids known for a wide array of biological activities, including anti-inflammatory, neuroprotective, and hypoglycemic effects.[1][2] DAAM is naturally found in plants such as Hedyotis diffusa, a herb with a history of use in traditional medicine for treating inflammatory conditions.[3] While related iridoid glycosides from the same plant have demonstrated significant anti-inflammatory properties by modulating key signaling pathways, a comprehensive in vitro protocol to specifically assess the activity of DAAM has been less explored.[4]

These application notes provide a detailed, structured guide for researchers, scientists, and drug development professionals to establish a robust in vitro assay for characterizing the anti-inflammatory activity of DAAM. The protocols herein are designed as a self-validating system, beginning with cytotoxicity assessment to ensure the observed effects are not due to cell death, followed by a tiered screening approach to elucidate the compound's mechanism of action. We will focus on a well-established model of inflammation using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Scientific Rationale: Targeting the Crossroads of Inflammation

Inflammation is a complex biological response involving the activation of immune cells, such as macrophages, and the subsequent production of pro-inflammatory mediators. A pivotal pathway in this process is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[5] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory agents like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), enzymes like cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[6] COX-2 is a key enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[7]

Iridoid glycosides closely related to DAAM, isolated from the same plant species, have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways in LPS-stimulated RAW 264.7 macrophages.[4] This provides a strong rationale for hypothesizing that DAAM may act through a similar mechanism. Therefore, the in vitro assay strategy detailed below is designed to investigate DAAM's ability to modulate these key inflammatory markers and pathways.

Experimental Workflow: A Multi-Faceted Approach

The proposed workflow is designed to systematically evaluate the anti-inflammatory activity of DAAM. It begins with determining a non-toxic concentration range, followed by assessing its impact on key inflammatory mediators, and finally, delving into the upstream signaling pathway.

Caption: A three-phase experimental workflow for assessing DAAM's anti-inflammatory activity.

PART 1: Cytotoxicity Assessment of DAAM

Causality: Before assessing the anti-inflammatory properties of DAAM, it is crucial to determine its cytotoxic profile. This ensures that any observed reduction in inflammatory markers is a direct result of the compound's bioactivity and not a consequence of cell death. The MTT assay is a reliable colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol 1: MTT Assay for Cell Viability

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Preparation: Prepare a stock solution of DAAM in a suitable solvent like DMSO. A study on the structurally similar Desacetyl asperulosidic acid (DAA) showed no toxicity in RAW 264.7 cells at concentrations below 200 µg/mL.[4] Based on this, prepare serial dilutions of DAAM to achieve final concentrations ranging from 1 µg/mL to 200 µg/mL in the wells. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced cytotoxicity.[8]

-

Treatment: After 24 hours of cell incubation, replace the medium with fresh medium containing the various concentrations of DAAM. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

| Parameter | Description |

| Cell Line | RAW 264.7 Macrophages |

| Seeding Density | 2 x 10⁴ cells/well |

| DAAM Concentrations | 1, 10, 25, 50, 100, 200 µg/mL |

| Incubation Time | 24 hours |

| Assay | MTT |

| Endpoint | Absorbance at 570 nm |

PART 2: Evaluation of Anti-Inflammatory Activity

Causality: Once a non-toxic concentration range for DAAM is established, the next step is to assess its ability to inhibit the production of key inflammatory mediators in LPS-stimulated macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and reliably induces an inflammatory response.[3]

Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)

Rationale: In inflamed tissues, macrophages produce large amounts of nitric oxide (NO) through the action of iNOS. Overproduction of NO contributes to tissue damage. The Griess assay is a simple and sensitive colorimetric method to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[6]

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate as described in Protocol 1. After 24 hours, pre-treat the cells with non-toxic concentrations of DAAM for 1 hour.

-

Inflammatory Stimulation: Following pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known iNOS inhibitor + LPS).

-

Sample Collection: After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 3: Quantification of Pro-inflammatory Cytokines and Prostaglandin E2 (ELISA)

Rationale: TNF-α and IL-6 are key pro-inflammatory cytokines that orchestrate the inflammatory response.[6] Prostaglandin E2 (PGE2), synthesized by COX-2, is a principal mediator of inflammation, causing vasodilation, fever, and pain.[6] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying these molecules in the cell culture supernatant.

-

Cell Seeding, Treatment, and Stimulation: Follow the same procedure as in Protocol 2 for cell seeding, pre-treatment with DAAM, and stimulation with LPS.

-

Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatant and centrifuge to remove any cellular debris.

-

ELISA Procedure: Perform ELISAs for TNF-α, IL-6, and PGE2 using commercially available kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the concentration of each mediator in the samples by interpolating from the respective standard curves.

| Parameter | Description |

| Stimulant | Lipopolysaccharide (LPS) (1 µg/mL) |

| DAAM Pre-treatment | 1 hour |

| Stimulation Time | 24 hours |

| Analytes | Nitric Oxide (via Griess Assay), TNF-α, IL-6, PGE2 (via ELISA) |

| Controls | Negative (no LPS), Vehicle (DMSO + LPS), Positive (known inhibitors) |

PART 3: Mechanistic Investigation of the NF-κB Pathway

Causality: A reduction in the production of NO, TNF-α, IL-6, and PGE2 by DAAM suggests an upstream inhibitory effect on the signaling pathways that regulate their expression. The NF-κB pathway is a primary regulator of these inflammatory mediators.[5] Therefore, investigating the effect of DAAM on the nuclear translocation of the NF-κB p65 subunit can provide crucial mechanistic insights.

Sources

- 1. Possible role of macrophages induced by an irridoid glycoside (RLJ-NE-299A) in host defense mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorlab.com [biorlab.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound () for sale [vulcanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes & Protocols: Investigating the Anti-Inflammatory Properties of Deacetylasperulosidic Acid Methyl Ester (DAAME)

Prepared by: Gemini, Senior Application Scientist

Introduction and Scientific Context

Deacetylasperulosidic acid methyl ester (DAAME) is an iridoid glycoside, a class of secondary metabolites found in a variety of plants, notably in species such as Hedyotis diffusa and Morinda citrifolia (Noni).[1][2][3] While traditionally recognized for various ethnobotanical uses, recent scientific inquiry has focused on the specific pharmacological activities of its purified constituents. DAAME, in particular, has demonstrated a range of biological effects, including analgesic and hypoglycemic properties.[3][4] This has led to growing interest in its potential as a therapeutic agent for inflammatory disorders.

Inflammation is a complex biological response to harmful stimuli, involving the activation of intricate signaling cascades. Two central pathways governing the inflammatory response are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][5][6] Dysregulation of these pathways is a hallmark of many chronic inflammatory diseases. Compounds that can modulate these signaling networks are therefore of significant therapeutic interest.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth overview of the proposed anti-inflammatory mechanism of DAAME and offers detailed, validated protocols for investigating its efficacy using established in vitro and in vivo models. The methodologies described herein are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.

Proposed Mechanism of Action: Targeting NF-κB and MAPK Pathways

The anti-inflammatory activity of DAAME is hypothesized to be mediated through the suppression of the NF-κB and MAPK signaling cascades. While direct studies on DAAME are emerging, compelling evidence from closely related iridoid glycosides, such as Asperulosidic Acid (ASPA), provides a strong basis for this mechanism.[1][2][5]